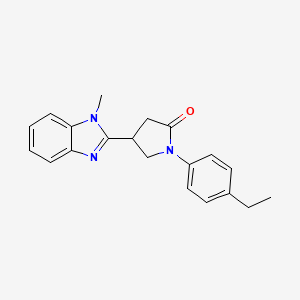
1-(4-ethylphenyl)-4-(1-methyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-ethylphenyl)-4-(1-methyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one, also known as 4-ethyl-2-methyl-1,3-benzodiazole (EMBD), is an organic compound belonging to the class of heterocyclic compounds. It has been widely studied due to its unique chemical structure and its potential applications in various scientific fields. This compound has been used in a variety of scientific research applications, including as a substrate in enzymatic reactions, as an inhibitor of enzyme activity, and as a potential therapeutic agent.
科学的研究の応用
EMBD has been utilized in a variety of scientific research applications due to its unique chemical structure and its potential for use as a substrate in enzymatic reactions, as an inhibitor of enzyme activity, and as a potential therapeutic agent. It has been used in studies investigating the mechanism of action of various enzymes, as well as the biochemical and physiological effects of various compounds. Additionally, it has been used in research related to drug design and drug delivery.
作用機序
The mechanism of action of EMBD is not yet fully understood. It is believed that the compound binds to certain enzymes, which then act as catalysts for the reaction of EMBD with other molecules. Additionally, it is believed that EMBD may act as an inhibitor of certain enzymes, preventing them from catalyzing the reaction of other molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of EMBD are not yet fully understood. However, studies have shown that the compound can inhibit the activity of certain enzymes, including those involved in the metabolism of drugs and other compounds. Additionally, it has been shown to have an effect on the immune system and to have potential anti-inflammatory and anti-cancer properties.
実験室実験の利点と制限
EMBD has several advantages for use in laboratory experiments. It is simple and efficient to synthesize, making it ideal for use in a variety of experiments. Additionally, it has a wide range of potential applications, making it useful in a variety of scientific research applications. However, it is important to note that the mechanism of action of EMBD is not yet fully understood, and further research is needed in order to fully understand its biochemical and physiological effects.
将来の方向性
There are several potential future directions for research involving EMBD. These include further studies into the mechanism of action of EMBD, as well as its biochemical and physiological effects. Additionally, research into the potential therapeutic applications of EMBD, such as its potential anti-inflammatory and anti-cancer properties, is warranted. Additionally, research into the potential use of EMBD in drug design and drug delivery is also of interest. Finally, further research into the potential use of EMBD in enzyme inhibition and enzyme catalysis is also of interest.
合成法
EMBD is synthesized through a two-step process. The first step involves the reaction of 4-ethylphenol with 1-methyl-1H-1,3-benzodiazole in an aqueous solution of sodium hydroxide. This reaction forms an intermediate, which is then reacted with pyrrolidine in the presence of a base to form EMBD. This synthesis method is simple and efficient, making it ideal for use in laboratory experiments.
特性
IUPAC Name |
1-(4-ethylphenyl)-4-(1-methylbenzimidazol-2-yl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O/c1-3-14-8-10-16(11-9-14)23-13-15(12-19(23)24)20-21-17-6-4-5-7-18(17)22(20)2/h4-11,15H,3,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGVPYFDQOBKQFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-ethylphenyl)-4-(1-methyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-fluoro-3-methyl-N-(2-{[6-(piperidin-1-yl)pyrimidin-4-yl]oxy}ethyl)benzene-1-sulfonamide](/img/structure/B6579149.png)
![N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}adamantane-1-carboxamide](/img/structure/B6579156.png)
![methyl 7-(2,3-dimethoxyphenyl)-5-ethyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B6579160.png)

![N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]-[1,1'-biphenyl]-4-carboxamide](/img/structure/B6579177.png)
![1-[2-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)acetyl]piperidine-4-carboxamide](/img/structure/B6579179.png)
![7-(3-hydroxypropyl)-1,3-dimethyl-8-[(2-methylpiperidin-1-yl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6579187.png)
![2-(4-chlorophenoxy)-N-{[5-({[(2,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-oxadiazol-2-yl]methyl}acetamide](/img/structure/B6579189.png)
![2-[2-(1H-1,2,4-triazol-1-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B6579198.png)

![(3Z)-3-[(4-fluorophenyl)imino]-3H-benzo[f]chromene-2-carboxamide](/img/structure/B6579216.png)
![4-[butyl(methyl)sulfamoyl]-N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide](/img/structure/B6579234.png)
![N-{[4-(2,5-dimethoxyphenyl)-5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide](/img/structure/B6579242.png)
